molecular formula C11H14O3 B12976908 3-(2,5-Dimethoxyphenyl)propanal CAS No. 33538-88-4

3-(2,5-Dimethoxyphenyl)propanal

Cat. No.: B12976908
CAS No.: 33538-88-4
M. Wt: 194.23 g/mol
InChI Key: ADSGFJGPLZNPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Arylpropanals as Versatile Building Blocks in Organic Synthesis

Arylpropanals, including phenylpropanals, are highly valued as building blocks in organic synthesis due to the reactivity of their aldehyde functional group. youtube.com This group readily participates in a variety of chemical transformations, such as nucleophilic addition and oxidation, allowing for the construction of diverse molecular frameworks. youtube.comyoutube.com The presence of the aryl group provides a scaffold that can be further functionalized, making these compounds key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. smolecule.com

The versatility of arylpropanals is demonstrated in their use in various synthetic strategies, including:

Condensation Reactions: The aldehyde group can react with nucleophiles to form new carbon-carbon bonds, a fundamental process in building complex molecules. smolecule.com

Reductions: The aldehyde can be reduced to a primary alcohol, providing a different functional group for further synthetic manipulations. smolecule.com

Oxidations: Oxidation of the aldehyde yields a carboxylic acid, another important functional group in organic synthesis. smolecule.com

The ability to undergo these and other transformations makes arylpropanals indispensable tools for organic chemists in the design and execution of synthetic routes to target molecules.

Strategic Importance of Dimethoxyphenyl Moieties in Chemical Frameworks

In the context of medicinal chemistry, the 2,5-dimethoxyphenyl substitution pattern is of particular interest. nih.gov This specific arrangement is found in a number of psychoactive compounds and is known to be a key structural feature for interaction with certain receptors in the central nervous system, such as the serotonin (B10506) 5-HT2A receptor. nih.govnih.gov The methoxy (B1213986) groups can form important hydrogen bonds with receptor sites, contributing to the binding affinity and efficacy of the molecule. nih.gov

Furthermore, the dimethoxyphenyl group can influence the pharmacokinetic properties of a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The lipophilicity conferred by the methoxy groups can impact how a molecule crosses biological membranes.

Current Research Landscape and Future Directions for 3-(2,5-Dimethoxyphenyl)propanal Studies

Current research involving this compound and related structures is largely focused on their potential applications in medicinal chemistry and as intermediates in the synthesis of novel compounds. The 2,5-dimethoxyphenyl scaffold is a key component in the design of selective agonists for serotonin receptors, which are being investigated for their therapeutic potential in treating various neuropsychiatric disorders. nih.govacs.org

Future research directions for this compound are likely to include:

Development of Novel Synthetic Methodologies: Exploring more efficient and stereoselective methods for the synthesis of this compound and its derivatives will be crucial for accessing a wider range of structurally diverse compounds for biological evaluation.

Exploration of New Biological Targets: While the focus has been on serotonin receptors, the unique electronic and steric properties of the 2,5-dimethoxyphenyl moiety may lead to interactions with other biological targets, opening up new therapeutic possibilities.

Application in Materials Science: The aromatic and functional group characteristics of this compound could be exploited in the development of new polymers and other materials with specific properties. smolecule.com

The continued investigation of this compound and its analogues holds significant promise for advancing our understanding of structure-activity relationships and for the discovery of new molecules with valuable applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSGFJGPLZNPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562800
Record name 3-(2,5-Dimethoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33538-88-4
Record name 3-(2,5-Dimethoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2,5 Dimethoxyphenyl Propanal and Analogous Structures

Contemporary Synthetic Routes to 3-(2,5-Dimethoxyphenyl)propanal

The preparation of this compound can be achieved through several synthetic pathways, each with its own set of advantages and limitations. These routes typically start from readily available precursors and employ specific reagents to achieve the desired transformation with high selectivity.

Controlled Oxidation Reactions of Corresponding Propanols (e.g., Dess-Martin Periodinane)

A reliable method for the synthesis of aldehydes is the controlled oxidation of primary alcohols. The Dess-Martin periodinane (DMP) oxidation is a particularly mild and efficient method for this transformation, converting primary alcohols to aldehydes under neutral conditions and at room temperature. wikipedia.orgwikipedia.orgtcichemicals.comalfa-chemistry.comorganic-chemistry.org This makes it suitable for substrates with sensitive functional groups. wikipedia.org

The reaction proceeds by the reaction of the alcohol with the hypervalent iodine reagent, DMP, in a chlorinated solvent like dichloromethane. wikipedia.org The reaction is typically rapid, often completing within a few hours. organic-chemistry.org An important feature of the Dess-Martin oxidation is that it avoids the use of toxic chromium-based reagents and often results in high yields with simplified workup procedures. wikipedia.orgwikipedia.org The reaction produces two equivalents of acetic acid, which can be buffered with pyridine (B92270) or sodium bicarbonate to protect acid-sensitive compounds. wikipedia.org

In the context of synthesizing this compound, this method would involve the oxidation of the corresponding primary alcohol, 3-(2,5-dimethoxyphenyl)propan-1-ol.

Reaction Scheme:

Generated code
ReactantReagentProductKey Advantages
3-(2,5-Dimethoxyphenyl)propan-1-olDess-Martin Periodinane (DMP)This compoundMild conditions, high selectivity, no toxic chromium reagents, rapid reaction times. wikipedia.orgwikipedia.org

Chemoselective Reduction of Nitrile Precursors (e.g., DIBAL-H mediated)

Another effective strategy for the synthesis of aldehydes is the chemoselective reduction of nitriles. Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent that can selectively reduce nitriles to aldehydes at low temperatures, typically -78 °C. This low-temperature condition is crucial to prevent the over-reduction of the aldehyde to the corresponding primary alcohol.

The reaction mechanism involves the coordination of the nitrile nitrogen to the aluminum atom of DIBAL-H, which activates the nitrile for nucleophilic attack by the hydride. The resulting imine-aluminum complex is stable at low temperatures and is hydrolyzed during the workup step to yield the aldehyde.

For the synthesis of this compound, the precursor would be 3-(2,5-dimethoxyphenyl)propanenitrile.

Reaction Scheme:

Generated code
PrecursorReagentProductKey Conditions
3-(2,5-Dimethoxyphenyl)propanenitrileDiisobutylaluminium hydride (DIBAL-H)This compoundLow temperature (e.g., -78 °C) followed by aqueous workup.

Formylation Approaches in Arylpropanal Synthesis

Formylation reactions, which introduce a formyl group (-CHO) onto an aromatic ring, represent a direct approach to synthesizing aryl aldehydes. The Vilsmeier-Haack reaction is a classic example, employing a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution. jk-sci.comchemistrysteps.comwikipedia.org This method is generally effective for electron-rich aromatic compounds like phenols and anilines. wikipedia.org

However, the application of the standard Vilsmeier-Haack reaction to 1,4-dimethoxybenzene (B90301), the core structure of the target compound, is reported to be inefficient, with low yields observed. sciencemadness.org This is a significant consideration when planning a synthetic route to this compound via direct formylation of a pre-existing propyl-substituted dimethoxybenzene. Alternative formylation methods or a different synthetic strategy might be necessary to achieve a higher yield.

Synthetic Strategies for Related Dimethoxyphenyl-Substituted Propanal Analogues

The synthesis of analogues of this compound often involves modifying the substitution pattern on the aromatic ring or altering the propyl chain. This can be achieved through various synthetic protocols, including etherification, alkylation, and the use of organometallic reagents.

Etherification and Alkylation Protocols for Phenoxy-Propanals

The Williamson ether synthesis is a fundamental and widely used method for the preparation of ethers. masterorganicchemistry.comyoutube.comwikipedia.orgyoutube.comchemistrytalk.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.org In the context of synthesizing dimethoxyphenyl-substituted propanal analogues, this method can be employed to introduce methoxy (B1213986) groups onto a dihydroxyphenylpropanal scaffold.

For instance, starting with a 3-(2,5-dihydroxyphenyl)propanal derivative (where the aldehyde is appropriately protected), treatment with a base such as sodium hydride would generate the corresponding diphenoxide. Subsequent reaction with an alkylating agent like methyl iodide would yield the desired dimethoxy analogue. The reaction proceeds via an SN2 mechanism, and thus is most efficient with primary alkyl halides. masterorganicchemistry.comwikipedia.org

General Reaction Scheme for Williamson Ether Synthesis:

Generated code

This protocol allows for the synthesis of a variety of analogues by using different alkyl halides.

Organometallic Reagent-Based Syntheses (e.g., Grignard Chemistry)

Organometallic reagents, particularly Grignard reagents, are invaluable tools in organic synthesis for the formation of carbon-carbon bonds. adichemistry.comyoutube.comyoutube.comlibretexts.orglibretexts.org A Grignard reagent, with the general formula R-MgX, acts as a potent nucleophile and can react with a variety of electrophiles, including aldehydes and ketones.

To synthesize a dimethoxyphenyl-substituted propanal analogue, one could envision a retrosynthetic approach where the propanal side chain is constructed through a Grignard reaction. For example, the reaction of 2,5-dimethoxyphenylmagnesium bromide with propanal would lead to the formation of a secondary alcohol. youtube.com Subsequent oxidation of this alcohol, for instance using the Dess-Martin periodinane method described earlier, would yield the corresponding ketone. While this specific example leads to a ketone, careful selection of the Grignard reagent and the carbonyl compound can be used to construct the carbon skeleton of various propanal analogues, which could then be further elaborated. For instance, reaction of a Grignard reagent with a protected hydroxypropanal derivative could be a viable route.

General Reaction Scheme for Grignard Reaction with an Aldehyde:

Generated code
ReactantsProduct (after oxidation)Key Feature
2,5-Dimethoxyphenylmagnesium bromide + Propanal1-(2,5-Dimethoxyphenyl)propan-1-oneCarbon-carbon bond formation. adichemistry.com

Hydroboration-Oxidation Sequences for Arylpropanol Intermediates

A foundational route to this compound proceeds through its corresponding alcohol, 3-(2,5-dimethoxyphenyl)propan-1-ol. The hydroboration-oxidation of an appropriate alkene precursor, such as 2,5-dimethoxyallylbenzene, is a classic and reliable method for generating this arylpropanol intermediate. masterorganicchemistry.comlibretexts.org

This two-step process is renowned for its specific regioselectivity, yielding the anti-Markovnikov alcohol. masterorganicchemistry.com In the first step, hydroboration, a borane (B79455) reagent adds across the alkene's double bond. The boron atom attaches to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. libretexts.org This preference is driven by both steric and electronic effects. For substituted styrenes, this reaction has been studied in detail to understand the relationship between the electronic properties of the alkene and the reaction's stereochemistry. masterorganicchemistry.com The reaction is also stereospecific, with the boron and hydrogen adding to the same face of the double bond in a syn addition. masterorganicchemistry.comlibretexts.org

Commonly used borane reagents include borane-tetrahydrofuran (B86392) complex (BH₃·THF) and sterically hindered dialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. masterorganicchemistry.commasterorganicchemistry.com The use of bulky dialkylboranes can enhance the anti-Markovnikov selectivity. masterorganicchemistry.com The resulting organoborane intermediate is typically not isolated but is directly subjected to the second step: oxidation. masterorganicchemistry.com

In the oxidation step, the carbon-boron bond is replaced by a carbon-oxygen bond with complete retention of stereochemistry. masterorganicchemistry.com The most common oxidant for this transformation is a mixture of hydrogen peroxide (H₂O₂) and a base, such as sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com An alternative, safer, and more convenient oxidant is sodium perborate (B1237305) (NaBO₃), which is a stable, easily handled solid. masterorganicchemistry.com For instance, the oxidative hydroboration of safrole, an analog of dimethoxyallylbenzene, using a BH₃·DMS/THF/NaBO₃·4H₂O system has been shown to produce the corresponding primary alcohol in good yields. researchgate.net

Table 1: Comparison of Hydroboration Reagents for Alkene Transformation

ReagentTypical SubstrateKey FeatureReference
Borane-Tetrahydrofuran (BH₃·THF)General AlkenesStandard reagent, can hydroborate up to three equivalents of alkene. masterorganicchemistry.com
9-Borabicyclo[3.3.1]nonane (9-BBN)Alkynes, Alkenes requiring high selectivityHighly selective for the least sterically hindered position, excellent thermal stability. masterorganicchemistry.commasterorganicchemistry.com
Disiamylborane ((Sia)₂BH)Terminal Alkynes, AlkenesBulky reagent that enhances anti-Markovnikov selectivity and prevents double addition to alkynes. masterorganicchemistry.com

Advanced Synthetic Approaches and Catalytic Methods

While the hydroboration-oxidation sequence is effective, research continues to focus on more direct and efficient routes, including the development of novel catalytic systems and adherence to green chemistry principles.

Development of Novel Catalytic Systems for Arylpropanal Formation

Modern synthetic chemistry seeks to accomplish transformations more directly, often through the use of sophisticated transition-metal catalysts. For the synthesis of arylpropanals, two prominent catalytic methods are hydroformylation and Wacker-type oxidations.

Hydroformylation , also known as the oxo process, is a powerful one-step reaction that converts an alkene into an aldehyde by adding a formyl group (-CHO) and a hydrogen atom across the double bond. youtube.com This atom-economical process typically employs catalysts based on rhodium or cobalt. youtube.comrsc.org While early cobalt-based catalysts required harsh conditions (200–450 bar), the development of rhodium catalysts, often stabilized by phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), allows for rapid hydroformylation under much milder conditions (e.g., 25°C and 1 atm). youtube.comrsc.org The choice of ligand is crucial as it influences the catalyst's activity, stability, and, most importantly, the regioselectivity between the linear (desired for propanal synthesis) and branched aldehyde products. rsc.orgnih.gov For example, rhodium complexes with specific phospholane-phosphite ligands have been studied for their unusual ability to selectively produce branched aldehydes from certain alkenes. nih.govacs.org

Wacker-type oxidation offers another catalytic route to carbonyl compounds from alkenes. The classic Wacker-Tsuji oxidation uses a palladium(II) catalyst, such as palladium(II) chloride (PdCl₂), to convert terminal alkenes into methyl ketones following Markovnikov's rule. alfa-chemistry.comorganic-chemistry.org However, achieving the anti-Markovnikov oxidation required for aldehyde synthesis is more challenging and often substrate-dependent. thieme-connect.comnih.gov For instance, certain allylic amines can be selectively oxidized to β-amino aldehydes under specific Tsuji-Wacker conditions, where a nearby functional group directs the palladium catalyst. nih.gov Recent advancements have focused on developing catalyst-controlled systems that override the inherent substrate bias. thieme-connect.comnih.gov One such system uses an iron catalyst and a photoexcited nitroarene to achieve exclusive anti-Markovnikov selectivity, providing the aldehyde product. thieme-connect.com

Green Chemistry Principles in Propanal Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign, for example by reducing waste, using less hazardous substances, and improving energy efficiency. ijirset.com These principles are increasingly being applied to the synthesis of aldehydes.

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. nih.govnih.gov Enzymes operate under mild conditions (ambient temperature and pressure) in aqueous environments, exhibit high selectivity, and can use benign oxidants like molecular oxygen. uva.nlacs.org For aldehyde synthesis, aldehyde dehydrogenases are being explored for the chemoselective oxidation of aldehydes to carboxylic acids, and by extension, alcohol dehydrogenases can be used for the reverse reaction. uva.nlacs.org The production of aldehydes can be challenging due to their reactivity and toxicity to microorganisms, but genetic and metabolic engineering techniques are being used to develop robust whole-cell biocatalysts for aldehyde accumulation. nih.govnih.gov

Phase-Transfer Catalysis (PTC) is another green chemistry tool that enhances reaction rates between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). ijirset.comcrdeepjournal.orgwikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (like an anion) from the aqueous phase into the organic phase where the reaction occurs. wikipedia.orgdalalinstitute.com This technique can eliminate the need for hazardous organic solvents that would otherwise be required to dissolve all reactants in a single phase, often allowing reactions to proceed in water. ijirset.comcrdeepjournal.org PTC is effective for numerous transformations, including alkylations, and can lead to higher yields, fewer byproducts, and simplified workup procedures. crdeepjournal.orgdalalinstitute.com

The use of greener solvents is also a key consideration. Propylene carbonate, for example, is a sustainable, non-corrosive, and low-toxicity solvent that has been successfully employed in reactions involving highly reactive intermediates like arynes. researchgate.net

Table 2: Summary of Advanced and Green Synthetic Approaches

ApproachPrincipleExample Catalyst/SystemAdvantageReference
HydroformylationDirect conversion of alkene to aldehyde.RhH(CO)(PPh₃)₃Atom-economical, one-step process. rsc.org
Wacker-Type OxidationCatalytic oxidation of alkene to carbonyl.Fe-mediated anti-Markovnikov systemCatalytic, potential for high selectivity with novel systems. thieme-connect.com
BiocatalysisUse of enzymes for chemical transformation.Alcohol/Aldehyde DehydrogenasesMild conditions, high selectivity, uses benign reagents. uva.nlacs.org
Phase-Transfer CatalysisFacilitates reaction between immiscible reactants.Quaternary Ammonium SaltsReduces need for organic solvents, can increase yield. crdeepjournal.orgwikipedia.org

Advanced Organic Reactions and Transformations of 3 2,5 Dimethoxyphenyl Propanal

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in 3-(2,5-dimethoxyphenyl)propanal is a key site for various chemical transformations, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. A common and effective method for this transformation is the use of chromium trioxide (CrO3) in an acidic aqueous solution, a reagent often referred to as the Jones reagent. organic-chemistry.orglumenlearning.com This oxidation proceeds through the formation of a chromate (B82759) ester intermediate. organic-chemistry.orgwikipedia.org The reaction is typically carried out in acetone (B3395972) as a solvent. lumenlearning.com The product of this oxidation is 3-(2,5-dimethoxyphenyl)propanoic acid. clearsynth.comsigmaaldrich.com The progress of the reaction is often indicated by a color change from orange (Cr(VI)) to green (Cr(III)). organic-chemistry.org

In a specific synthetic example, 3-(2,5-dimethoxyphenyl)propanoic acid was synthesized from its corresponding ethyl ester by refluxing with aqueous sodium hydroxide (B78521) and methanol, followed by acidification. nih.gov Another method involves the chromium trioxide-catalyzed oxidation of primary alcohols to carboxylic acids using periodic acid (H5IO6) as the terminal oxidant in acetonitrile (B52724). organic-chemistry.org

Table 1: Oxidation of this compound

Oxidizing AgentReagent CompositionProduct
Jones ReagentCrO3, H2SO4, acetone/water3-(2,5-Dimethoxyphenyl)propanoic acid
Chromium Trioxide/Periodic AcidCrO3, H5IO6, CH3CN3-(2,5-Dimethoxyphenyl)propanoic acid

Reduction Reactions to Corresponding Alcohols and Alkanes

The aldehyde functional group of this compound can be reduced to either a primary alcohol or completely to an alkane.

Reduction to Alcohol:

The reduction of the aldehyde to a primary alcohol, 3-(2,5-dimethoxyphenyl)propan-1-ol, can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Asymmetric reduction of the corresponding ketone has been used to produce chiral alcohols. tandfonline.comresearchgate.net

Reduction to Alkane:

For the complete reduction of the aldehyde to the corresponding alkane, 1,4-dimethoxy-2-propylbenzene, two classical methods are particularly effective: the Clemmensen reduction and the Wolff-Kishner reduction. vedantu.comyoutube.commasterorganicchemistry.comchadsprep.com

Clemmensen Reduction: This method involves heating the aldehyde with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). vedantu.comyoutube.com It is particularly effective for aryl-alkyl ketones and is often used to reduce the products of Friedel-Crafts acylation. vedantu.comyoutube.com However, this method is not suitable for substrates that are sensitive to acidic conditions. vedantu.commasterorganicchemistry.com

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N2H4) and a strong base, such as potassium hydroxide (KOH), typically in a high-boiling solvent like ethylene (B1197577) glycol. vedantu.comyoutube.com The reaction proceeds through the formation of a hydrazone intermediate. vedantu.compharmaguideline.com The Wolff-Kishner reduction is suitable for compounds that are sensitive to acid but not to strong bases. vedantu.comyoutube.com

Table 2: Reduction of this compound

ReactionReagentsProduct
Reduction to AlcoholNaBH4 or LiAlH43-(2,5-Dimethoxyphenyl)propan-1-ol
Clemmensen ReductionZn(Hg), HCl1,4-Dimethoxy-2-propylbenzene
Wolff-Kishner ReductionN2H4, KOH, ethylene glycol1,4-Dimethoxy-2-propylbenzene

Nucleophilic Addition Reactions and Subsequent Transformations

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. Two important examples of such reactions are the Grignard reaction and the Wittig reaction.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to this compound, followed by an acidic workup, results in the formation of a secondary alcohol. libretexts.orgchemguide.co.ukyoutube.com The Grignard reagent, a potent nucleophile, attacks the carbonyl carbon, forming a new carbon-carbon bond. mnstate.edumasterorganicchemistry.com The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon. libretexts.orgchemguide.co.uk

Wittig Reaction: The Wittig reaction provides a method for converting aldehydes into alkenes. wikipedia.orgorganic-chemistry.orgpressbooks.publumenlearning.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. pressbooks.publumenlearning.commasterorganicchemistry.com The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.orgpressbooks.pub A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. pressbooks.publumenlearning.com

Condensation Reactions Forming Imines and Acetals

The aldehyde group can also undergo condensation reactions with primary amines to form imines and with alcohols to form acetals.

Imine Formation: The reaction of this compound with a primary amine (R-NH2) in the presence of an acid catalyst leads to the formation of an imine (a compound containing a C=N double bond). masterorganicchemistry.comresearchgate.netorganic-chemistry.orgnih.gov This reaction is reversible and involves the elimination of a water molecule. masterorganicchemistry.comnih.gov

Acetal Formation: In the presence of an acid catalyst, this compound reacts with two equivalents of an alcohol to form an acetal. ymerdigital.comreddit.comresearchgate.net This reaction is also reversible and proceeds through a hemiacetal intermediate. ymerdigital.com To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture. nih.gov

Reactions Involving the Aromatic System and Side Chain

The dimethoxy-substituted benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution, and the positions of substitution are directed by the existing methoxy (B1213986) groups.

Electrophilic Aromatic Substitution (EAS) with Regioselectivity Considerations

The two methoxy groups on the aromatic ring are strong activating groups and are ortho, para-directors. uci.edumasterorganicchemistry.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy groups. In the case of a 1,4-disubstituted ring like this, the directing effects of the two groups must be considered.

The methoxy groups strongly activate the ring towards electrophilic attack. The positions available for substitution are C-3, C-4, and C-6. The directing influence of the two methoxy groups will determine the regioselectivity of the reaction. rsc.orglumenlearning.comnih.govlibretexts.orgyoutube.com For example, in halogenation reactions (e.g., with Br2 and a Lewis acid catalyst like FeBr3), the bromine atom would be expected to add to one of the activated positions on the ring. lumenlearning.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Typically, these reactions involve an organohalide or triflate and an organometallic reagent, catalyzed by a transition metal complex, most commonly palladium or nickel. researchgate.netnih.gov

While the aldehyde functional group in this compound is not a direct participant in standard cross-coupling reactions, the aromatic ring can be involved if appropriately functionalized. For a cross-coupling reaction to occur on the phenyl ring, a leaving group such as a halide (Br, I) or a triflate would need to be present. For instance, a precursor like 3-(2-bromo-4,5-dimethoxyphenyl)propanal (B12630147) could readily participate in reactions such as Suzuki, Heck, or Sonogashira couplings to introduce new substituents onto the aromatic core.

In a hypothetical scenario involving a halogenated derivative, the reaction conditions would be critical. Palladium-catalyzed systems are widely used due to their functional group tolerance and efficiency.

Table 1: Overview of Potential Cross-Coupling Reactions for a Halogenated Analog

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Resulting Bond
Suzuki Coupling Organoboron Reagent (e.g., Ar-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂/SPhosC(sp²)-C(sp²)
Heck Coupling AlkenePd(OAc)₂/P(o-tolyl)₃C(sp²)-C(sp²)
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂/CuIC(sp²)-C(sp)
Buchwald-Hartwig Amine, AlcoholPd₂(dba)₃/BINAPC(sp²)-N, C(sp²)-O

These reactions showcase the versatility of transition metal catalysis in modifying aromatic systems, a principle that would apply to derivatives of this compound.

Rearrangement Reactions (e.g., Wittig, Benzilic Acid)

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. byjus.com

Wittig Reaction: The Wittig reaction is a highly valuable method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction involves the treatment of the carbonyl compound with a phosphonium ylide (a Wittig reagent). libretexts.org Given that this compound is an aldehyde, it is an excellent substrate for the Wittig reaction. adichemistry.com

The general mechanism involves the nucleophilic attack of the ylide's carbon on the aldehyde's carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring. libretexts.orgorganic-chemistry.org This intermediate then fragments to yield the final alkene and a stable triphenylphosphine oxide. organic-chemistry.org

A hypothetical Wittig reaction with this compound using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-(2,5-dimethoxyphenyl)but-3-ene. The stereochemical outcome of the Wittig reaction (E vs. Z alkene) depends on the stability of the ylide used. organic-chemistry.org

Table 2: Hypothetical Wittig Reactions of this compound

Wittig Reagent (Ylide)Ylide TypeExpected Major Product
Ph₃P=CH₂ Non-stabilized1-(2,5-Dimethoxyphenyl)but-3-ene
Ph₃P=CHCO₂Et Stabilized(E)-Ethyl 5-(2,5-dimethoxyphenyl)pent-2-enoate

Benzilic Acid Rearrangement: The Benzilic acid rearrangement is the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.orgorganic-chemistry.org The reaction is named for the transformation of benzil (B1666583) into benzilic acid. youtube.com

This reaction is not applicable to this compound. The substrate for a Benzilic acid rearrangement must be a 1,2-dicarbonyl compound. organic-chemistry.org Since this compound contains only a single aldehyde functional group and not a 1,2-diketone moiety, it cannot undergo this specific type of rearrangement.

Role As a Synthetic Intermediate and Precursor in Complex Organic Molecule Synthesis

Application as a Key Building Block for Advanced Organic Scaffolds

The reactive aldehyde group present in 3-(2,5-Dimethoxyphenyl)propanal allows for a variety of chemical transformations, establishing it as a key building block for the synthesis of more complex molecular structures. The presence of electron-donating methoxy (B1213986) groups on the aromatic ring influences its electronic and steric characteristics. This makes it a valuable intermediate in the development of advanced organic scaffolds, which form the core structures of many pharmacologically active compounds and functional materials.

The propanal side chain offers additional flexibility for constructing diverse molecular architectures. The carbon backbone can be extended or modified through various C-C bond-forming reactions, and the aldehyde can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to introduce further complexity.

Table 1: Key Reactions of the Aldehyde Group in this compound

Reaction TypeReagents/ConditionsProduct Type
Aldol CondensationBase or Acid Catalystα,β-Unsaturated Aldehyde or Ketone
Wittig ReactionPhosphonium (B103445) YlideAlkene
Reductive AminationAmine, Reducing Agent (e.g., NaBH₃CN)Amine
Grignard ReactionGrignard Reagent (R-MgX)Secondary Alcohol
OxidationOxidizing Agent (e.g., PCC, KMnO₄)Carboxylic Acid
ReductionReducing Agent (e.g., NaBH₄)Primary Alcohol

Intermediate in Heterocyclic Compound Synthesis (e.g., Thiazoles)

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of efficient synthetic routes to these structures is of paramount importance. Thiazoles, five-membered aromatic rings containing sulfur and nitrogen, can be synthesized from thioamides and alpha-halo carbonyl compounds in what is known as the Hantzsch synthesis. youtube.com

While direct synthesis of thiazoles from this compound is not extensively documented, its structural relative, 2,5-dimethoxybenzaldehyde (B135726), has been successfully employed in the synthesis of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. nih.gov This synthesis involves the reaction of 2,5-dimethoxybenzaldehyde with o-aminothiophenol. nih.gov Given that this compound can be readily converted to the corresponding α-halo-propanal, it represents a viable precursor for the synthesis of 4-substituted thiazoles. The general synthesis of thiazoles involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.com

Precursor for Lignin (B12514952) Model Compounds and Derivatives

Lignin, a complex polymer of aromatic subunits, is a major component of plant biomass and a potential source of valuable aromatic chemicals. The structural heterogeneity of lignin, however, presents challenges for its efficient utilization. chemistryviews.org The study of lignin model compounds, which represent specific substructures within the lignin polymer, is crucial for understanding its reactivity and developing effective degradation and valorization strategies. chemistryviews.org

The 2,5-dimethoxyphenyl group present in this compound is structurally related to the guaiacyl (G) and syringyl (S) units that are fundamental building blocks of lignin. This makes the compound a suitable starting material for the synthesis of various lignin model compounds and their derivatives. For instance, it can be used to construct models of the β-O-4 linkage, which is the most abundant linkage type in lignin. chemistryviews.org The synthesis of enantiomerically pure lignin dimer and trimer models has been achieved, which aids in understanding the influence of stereochemistry on the degradation of lignin. chemistryviews.org

Strategic Considerations in Retrosynthetic Analysis for Target Molecule Design

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex target molecules. youtube.comyoutube.com It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. youtube.com

When designing a synthesis for a target molecule containing the 3-(2,5-dimethoxyphenyl)propyl moiety, this compound emerges as a logical and strategic precursor. The key is to identify the 3-(2,5-dimethoxyphenyl)propyl unit within the target and perform a disconnection at a bond that can be readily formed from the propanal functional group.

For example, if the target molecule contains a 1-(2,5-dimethoxyphenyl)alk-3-ene structure, a retrosynthetic analysis would suggest a disconnection corresponding to a Wittig reaction. This would lead back to this compound and a corresponding phosphonium ylide as the key synthetic precursors. youtube.com Similarly, if the target molecule contains a secondary alcohol with the 3-(2,5-dimethoxyphenyl)propyl group attached to the carbinol carbon, a Grignard reaction disconnection would be appropriate, again identifying the propanal as a key starting material. chegg.com The process of retrosynthesis allows for the logical planning of a synthetic route by working backward from the desired product. youtube.com

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Studies of Aldehyde Reaction Mechanisms (e.g., nucleophilic addition, condensation)

The aldehyde functional group is a primary site of reactivity in 3-(2,5-Dimethoxyphenyl)propanal, making it susceptible to a variety of transformations common to aliphatic aldehydes.

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and readily attacked by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate. For instance, in the presence of a Grignard reagent or an organolithium compound, the nucleophilic carbon attacks the carbonyl carbon, leading to the formation of a secondary alcohol after an aqueous workup. Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon to yield 3-(2,5-dimethoxyphenyl)propan-1-ol. Studies on related coumarin (B35378) systems, such as 3-carbethoxy-5,7-dimethoxycoumarin, have demonstrated the susceptibility of the electrophilic center to attack by various nucleophiles, including active methylene (B1212753) compounds and phenylmagnesium bromide, resulting in addition products. researchgate.net

Condensation Reactions: The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) allows this compound to undergo aldol (B89426) condensation. masterorganicchemistry.com In the presence of a base, an α-hydrogen can be abstracted to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of a second molecule of the aldehyde. masterorganicchemistry.comiitk.ac.in This "aldol addition" reaction forms a β-hydroxy aldehyde. masterorganicchemistry.com If the reaction is heated, a molecule of water is eliminated (condensation), leading to the formation of an α,β-unsaturated aldehyde. masterorganicchemistry.compatsnap.com

Crossed-aldol condensations are also mechanistically plausible. patsnap.com When this compound is reacted with a non-enolizable aldehyde (one without α-hydrogens), such as benzaldehyde, in the presence of a base, a directed condensation can occur where the enolate of this compound selectively attacks the benzaldehyde. patsnap.com

Mechanistic Insights into Aromatic Substitution and Cross-Coupling Reactions

The 2,5-dimethoxyphenyl ring is the second major site of reactivity, primarily governed by the principles of electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (SEAr): The two methoxy (B1213986) groups on the aromatic ring are strong activating groups due to their ability to donate electron density via resonance. They are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.com In this compound, the positions C-3, C-4, and C-6 are available for substitution. The combined directing effects of the C-1 propanal side chain and the two methoxy groups will determine the regioselectivity. The methoxy groups at C-2 and C-5 strongly activate the ring, making it highly susceptible to electrophilic attack. masterorganicchemistry.com Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would proceed via the formation of a stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The electron-donating methoxy groups stabilize the positive charge in this intermediate, particularly when the attack is at the ortho or para positions, thus lowering the activation energy for these pathways. lkouniv.ac.in

Cross-Coupling Reactions: The aromatic ring of this compound, if modified to contain a halide or triflate leaving group, can participate in various palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions, such as the Suzuki, Stille, and Heck reactions, involves a catalytic cycle. wikipedia.orglibretexts.orgyoutube.com This cycle typically includes three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) species. nih.govacs.org

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling or organotin in Stille coupling) is transferred to the palladium center, displacing the halide. nih.govacs.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst to continue the cycle. nih.govacs.org

The efficiency of these reactions often depends on the nature of the phosphine (B1218219) ligands attached to the palladium catalyst. nih.gov

Kinetic and Thermodynamic Analyses of Chemical Transformations

Detailed kinetic and thermodynamic data specifically for this compound are not widely available in the literature. However, analyses of related compounds provide insight into the factors governing its reaction rates and equilibria.

Kinetic vs. Thermodynamic Control: In reactions with multiple possible products, the outcome can be determined by whether the reaction is under kinetic or thermodynamic control. For example, in a study of the synthesis of substituted furans and pyrazoles from a common precursor, reaction conditions were manipulated to favor either the kinetically or thermodynamically preferred product. mdpi.com Shorter reaction times and specific base equivalencies favored the kinetic product, while longer reaction times led to the more stable thermodynamic product. mdpi.com Such principles would apply to reactions of this compound, for instance, in aldol condensations where different regioisomers or degrees of condensation are possible.

Kinetic Data from Related Aldehydes: Studies on the atmospheric degradation of other aldehydes, such as 3,3-dimethylbutanal, provide rate coefficients for reactions with atmospheric oxidants like Cl atoms and OH radicals. These experiments, often conducted using relative rate methods in simulation chambers, help to understand the reactivity of the aldehydic C-H bond. copernicus.org

ReactionReference CompoundRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)
Cl + 3,3-dimethylbutanalPropanal(1.27 ± 0.08) × 10⁻¹⁰
Cl + 3,3-dimethylbutanoneEthyl Formate(4.22 ± 0.27) × 10⁻¹¹
OH + 3,3-dimethylbutanone2-methyl-2-butanol(1.26 ± 0.05) × 10⁻¹²
Table 1: Rate coefficients for reactions of related carbonyl compounds with atmospheric oxidants at 298 K. Data extracted from a study on 3,3-dimethylbutanal and 3,3-dimethylbutanone. copernicus.org

Elucidation of Rearrangement Mechanisms

The carbon skeleton of this compound can potentially undergo rearrangement reactions, particularly those involving carbocation intermediates.

Wagner-Meerwein Rearrangement: This type of rearrangement involves a 1,2-shift of an alkyl, aryl, or hydride group to a neighboring carbocation center to form a more stable carbocation. wikipedia.orglibretexts.orgslideshare.net Such rearrangements are common in reactions like Friedel-Crafts alkylations or acid-catalyzed dehydrations of alcohols. For instance, in a reaction involving 1,4-dimethoxybenzene (B90301) and 3-methyl-2-butanol (B147160) under acidic conditions, a hydride shift occurs in the intermediate carbocation, leading to a rearranged product. wordpress.com If the propanal side chain of the title compound were to be modified (e.g., converted to an alcohol and protonated to form a carbocation), a Wagner-Meerwein type rearrangement involving a hydride or alkyl shift would be mechanistically plausible to form a more stable carbocation, potentially one stabilized by the aromatic ring. wikipedia.orgjk-sci.com

Other rearrangement reactions like the Hofmann, Curtius, or Beckmann rearrangements involve specific functional groups (amides, acyl azides, and oximes, respectively) and are therefore not directly applicable to this compound itself but could be relevant to its derivatives. masterorganicchemistry.com

Biomimetic and Enzymatic Reaction Mechanism Studies (e.g., Lignin (B12514952) Peroxidase activity)

The 2,5-dimethoxyphenyl moiety is a structural analog of subunits found in lignin, a complex aromatic polymer in wood. This makes this compound a potential substrate for lignin-degrading enzymes like Lignin Peroxidase (LiP).

Lignin Peroxidase (LiP) Mechanism: LiP, a heme-containing enzyme produced by white-rot fungi like Phanerochaete chrysosporium, catalyzes the H₂O₂-dependent oxidation of non-phenolic aromatic compounds. wikipedia.orgncsu.edunih.gov The catalytic cycle involves the following key steps:

The native enzyme reacts with hydrogen peroxide (H₂O₂) to form a high-valent iron-oxo species called Compound I.

Compound I abstracts one electron from a substrate molecule (like a dimethoxybenzene derivative), generating a substrate cation radical and forming Compound II.

Compound II can then oxidize a second substrate molecule, returning the enzyme to its native state.

The generated cation radical of the dimethoxyphenyl compound is a key reactive intermediate. Its fate depends on its stability and the surrounding environment. Studies on veratryl alcohol (3,4-dimethoxybenzyl alcohol) show that its cation radical is relatively unstable and can lead to products like veratraldehyde. dntb.gov.ua The oxidation of other dimethoxybenzene compounds by LiP has been shown to generate benzoquinones and dimeric products, indicating the formation of relatively stable cation radicals. dntb.gov.ua The enzymatic degradation of this compound would likely be initiated by a one-electron oxidation of the aromatic ring, leading to a cation radical that could undergo subsequent reactions such as Cα-Cβ bond cleavage or further oxidation. ncsu.edu The presence of the propanal side chain would influence the subsequent non-enzymatic steps of the degradation pathway.

Studies on the anaerobic degradation of related compounds like p-ethylphenol by bacteria such as "Aromatoleum aromaticum" have revealed complex pathways involving initial hydroxylation, dehydrogenation, carboxylation, and thiolytic cleavage, demonstrating alternative enzymatic strategies for breaking down substituted aromatic structures. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies of 3 2,5 Dimethoxyphenyl Propanal

Application of Quantum Chemical Methods (e.g., Density Functional Theory, DFT)

Quantum chemical methods are fundamental tools for understanding the behavior of molecules at the electronic level. Density Functional Theory (DFT) is a particularly powerful and widely used approach that calculates the electronic structure of a molecule to determine its energy, geometry, and various other properties. For a molecule like 3-(2,5-dimethoxyphenyl)propanal, DFT would be the method of choice for a detailed analysis of its electronic characteristics and reactivity.

DFT calculations can elucidate the electronic landscape of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

From these orbital energies, global reactivity descriptors can be calculated. These descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. For instance, the aldehyde group, being electron-withdrawing, and the dimethoxy-substituted phenyl ring, being electron-donating, would create distinct regions of electrophilic and nucleophilic character. A Molecular Electrostatic Potential (MEP) map would visually represent these regions, with red areas (negative potential) indicating sites prone to electrophilic attack (like the carbonyl oxygen) and blue areas (positive potential) indicating sites for nucleophilic attack (like the carbonyl carbon).

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (Note: These values are illustrative examples based on similar compounds and not from a specific study.)

ParameterValue (Illustrative)Significance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical stability and reactivity.
Electronegativity (χ)3.85 eVMeasure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.65 eVResistance to change in electron distribution.
Global Electrophilicity (ω)2.80 eVIndex of the molecule's electrophilic nature.

The flexibility of the propanal side chain attached to the phenyl ring means that this compound can exist in multiple conformations. These different spatial arrangements, or conformers, arise from the rotation around single bonds, primarily the C-C bonds of the propyl chain and the C-O bonds of the methoxy (B1213986) groups.

DFT is also instrumental in modeling the mechanisms of chemical reactions involving this compound. For example, the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol are common transformations. Computational modeling can map the entire reaction pathway from reactant to product.

This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the TS are critical for understanding the reaction's kinetics, as the energy barrier (activation energy) determines the reaction rate. By calculating the vibrational frequencies of the optimized TS structure, its identity can be confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction path.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in a vacuum or in a solvent, would involve solving Newton's equations of motion for the atoms in the system.

This technique allows for a more exhaustive exploration of the molecule's conformational space than static methods. Over the course of a simulation (typically nanoseconds to microseconds), the molecule will naturally sample various conformations. Analyzing the trajectory from an MD simulation can reveal the relative populations of different conformers, the pathways of conformational change, and the flexibility of different parts of the molecule, such as the propanal side chain.

Analysis of Intermolecular Interactions and Non-Covalent Forces

The physical properties of this compound in a condensed phase (liquid or solid) are governed by intermolecular forces. The molecule possesses several features that contribute to these interactions:

Dipole-dipole interactions: The polar aldehyde group creates a significant molecular dipole moment, leading to dipole-dipole attractions between molecules.

London dispersion forces: These forces are present in all molecules and arise from temporary fluctuations in electron density. The large phenyl ring and alkyl chain contribute significantly to these interactions.

Hydrogen bonding: While the molecule itself cannot form hydrogen bonds as a donor, the carbonyl oxygen can act as a hydrogen bond acceptor if placed in a protic solvent like water or ethanol.

Computational methods can quantify these non-covalent interactions. For example, by calculating the interaction energy between two or more molecules of this compound, the strength of the dimeric and larger cluster interactions can be determined.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemistry provides a powerful means to predict spectroscopic data, which is invaluable for structure verification. DFT methods, coupled with appropriate basis sets, can calculate the nuclear magnetic shielding tensors for each atom in this compound. These tensors are then converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Comparing the theoretically predicted NMR spectrum with an experimental one is a robust method for confirming the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by environmental factors like solvent effects or by identifying the correct conformer.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound (Note: These values are illustrative examples based on general chemical shift ranges for similar functional groups.)

Proton EnvironmentPredicted Chemical Shift (ppm)Typical Experimental Range (ppm)
Aldehyde (-CHO)9.759.5 - 10.1
Aromatic (Ar-H)6.8 - 7.26.5 - 7.5
Methoxy (-OCH₃)3.803.7 - 3.9
Methylene (B1212753) (-CH₂-Ar)2.902.7 - 3.0
Methylene (-CH₂-CHO)2.752.5 - 2.8

Advanced Analytical Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Proof

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(2,5-Dimethoxyphenyl)propanal. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Advanced 1D and 2D NMR Techniques for Connectivity and Stereochemistry

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the protons of the propyl chain, the aromatic protons, and the methoxy (B1213986) group protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different parts of the molecule. acs.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular puzzle. acs.orgnih.gov

COSY spectra reveal proton-proton couplings, allowing for the identification of adjacent protons in the propyl chain and within the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms, definitively assigning the carbons of the propyl chain and the aromatic ring to their attached protons.

For a closely related compound, 2-(2,5-dimethoxyphenyl)propanal , the following spectral data has been reported:

¹H NMR (Simulated) ¹³C NMR (Simulated)
Chemical Shift (ppm)Chemical Shift (ppm)
9.68 (d, 1H, CHO)201.5 (CHO)
6.85 (m, 3H, Ar-H)153.6 (C-O)
3.80 (s, 3H, OCH₃)151.9 (C-O)
3.78 (s, 3H, OCH₃)128.5 (Ar-C)
3.65 (q, 1H, CH)117.0 (Ar-C)
1.35 (d, 3H, CH₃)113.2 (Ar-C)
112.5 (Ar-C)
55.9 (OCH₃)
55.7 (OCH₃)
51.2 (CH)
14.8 (CH₃)

This is simulated data for an isomer and serves an illustrative purpose.

Solvent and Temperature Effects on NMR Spectra

The choice of solvent can significantly influence the chemical shifts in NMR spectra due to interactions with the analyte. For this compound, using deuterated solvents with different polarities (e.g., CDCl₃, DMSO-d₆, acetone-d₆) can help to resolve overlapping signals and identify protons involved in hydrogen bonding, such as the aldehydic proton.

Temperature variations can also affect NMR spectra. At lower temperatures, the rotation around single bonds may be slowed, potentially leading to the appearance of distinct signals for conformers. This can be particularly useful for studying the conformational dynamics of the flexible propanal side chain. For instance, studies on similar molecules have shown that cooling can sharpen the signals of exchangeable protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₁H₁₄O₃. HRMS is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte. The theoretical exact mass of this compound is 194.0943 g/mol .

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Cleavage of the propanal side chain: Loss of the formyl group (-CHO) or ethylene (B1197577) would result in characteristic fragment ions.

Benzylic cleavage: Fission of the bond between the aromatic ring and the propyl chain would generate a stable dimethoxybenzyl cation.

Loss of methoxy groups: Fragmentation of the methoxy groups from the aromatic ring is also a common pathway.

Analysis of the fragmentation of the related compound 2-(2,5-dimethoxyphenyl)propanal by GC-MS shows a top peak at m/z 165 and a second highest at m/z 150, suggesting fragmentation of the side chain and methoxy groups.

Illustrative Fragmentation Data for an Isomer

Ion Proposed Fragment
[M]+ Intact Molecule
M-29 Loss of CHO
M-30 Loss of CH₂O

Chromatographic Techniques for Mixture Analysis and Separation

Chromatographic techniques are essential for the purification of this compound and for its analysis within complex mixtures.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for its analysis and purification. The development of a robust HPLC method is crucial for quality control and ensuring the purity of the compound for further research.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide both the retention time, a characteristic property for a given set of conditions, and the mass spectrum for identification. The choice of the GC column's stationary phase is critical for achieving good separation from potential impurities or other components in a mixture. Analysis of the structurally similar 3,5-dimethoxyphenol has been performed using GC-MS, demonstrating the utility of this technique for related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for its quantitative determination in various matrices. Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose, offering high resolution, sensitivity, and reproducibility. humanjournals.comglobalresearchonline.net

A typical RP-HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. For this compound, a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the benzene (B151609) ring of the molecule exhibits strong absorbance, typically around 254 nm or 280 nm. nih.gov

Method validation is critical to ensure the reliability of the quantitative data. mdpi.com This process involves assessing several parameters, as detailed in the table below, based on typical performance characteristics for small molecule analysis.

Table 1: Representative HPLC Method Validation Parameters

ParameterSpecificationTypical Value/Range
Linearity (r²) Measures the correlation between concentration and detector response.≥ 0.999
Accuracy (% Recovery) Determines the closeness of the measured value to the true value.98.0% - 102.0%
Precision (% RSD) Assesses the repeatability of the measurement (intra-day and inter-day).≤ 2.0%
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be accurately quantified.0.04 - 0.4 µg/mL
Specificity The ability to assess the analyte unequivocally in the presence of other components.Baseline separation from impurities

This table represents typical validation parameters and is for illustrative purposes.

By establishing a validated HPLC method, researchers can accurately determine the purity of synthesized this compound, quantify it in reaction mixtures, and monitor its stability over time. researchgate.netgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. nih.gov

The mass spectrum of this compound (molecular weight: 194.23 g/mol ) is characterized by several key ions. The molecular ion peak (M⁺) is expected at m/z 194. nih.gov The most abundant fragments arise from characteristic cleavages of the molecule. A prominent peak at m/z 150 corresponds to the stable tropylium-like ion formed after cleavage of the propanal side chain. Another significant fragment at m/z 165 results from a McLafferty rearrangement, a common fragmentation pathway for aldehydes and ketones. nih.gov Analysis of related dimethoxybenzene derivatives further supports these fragmentation patterns. nist.govresearchgate.net

Table 2: Predicted Key Ions in the GC-MS Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Ion Identity/OriginRelative Abundance
194 Molecular Ion [M]⁺Low to Moderate
165 [M - C₂H₅]⁺ via McLafferty RearrangementHigh
151 [M - C₂H₃O]⁺Moderate
150 [C₉H₁₀O₂]⁺ Tropylium-like ionHigh (Often Base Peak)
121 [C₇H₅O₂]⁺Moderate

Data is based on spectral information for the isomeric compound 2-(2,5-Dimethoxyphenyl)propanal and general fragmentation principles. nih.gov

This technique is crucial for identifying the compound in complex mixtures, detecting trace impurities from its synthesis, and profiling its volatile metabolites in biological studies.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The compound this compound is achiral, meaning it does not have a non-superimposable mirror image (enantiomer) and therefore cannot be separated into enantiomers. However, Supercritical Fluid Chromatography (SFC) remains a highly relevant and advanced analytical technique for its analysis, particularly in the context of achiral separations. americanpharmaceuticalreview.comwindows.net

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographytoday.com This gives SFC unique properties, combining the high diffusivity and low viscosity of a gas with the solvating power of a liquid. chromatographyonline.com These characteristics often lead to faster separations and higher efficiency compared to traditional HPLC. americanpharmaceuticalreview.com

For the analysis of an achiral compound like this compound, SFC is typically performed using achiral stationary phases. chromatographytoday.com A variety of polar stationary phases, such as those with diol, ethylpyridine, or amino functional groups, are effective for separating polar compounds in a normal-phase mode. chromatographyonline.com The addition of a polar organic modifier, such as methanol, to the CO₂ mobile phase is common to enhance the elution of polar analytes and improve peak shape. americanpharmaceuticalreview.com

Table 3: Comparison of SFC and RP-HPLC for Achiral Analysis

FeatureSupercritical Fluid Chromatography (SFC)Reversed-Phase HPLC (RP-HPLC)
Primary Mobile Phase Supercritical CO₂ (non-polar)Aqueous Buffer (polar)
Typical Stationary Phase Polar (Silica, Diol, Pyridyl)Non-polar (C18, C8)
Separation Principle Primarily Normal-PhaseReversed-Phase
Analysis Speed Generally faster due to low viscositySlower
Solvent Consumption Significantly lower organic solvent useHigh aqueous and organic solvent use
Orthogonality Provides different selectivity, complementary to RP-HPLC americanpharmaceuticalreview.comStandard workhorse for many applications

Therefore, while the specific application of chiral separation is not applicable to this compound itself, SFC is a powerful "green" chromatography technique that offers an orthogonal and efficient method for its purity assessment and purification. americanpharmaceuticalreview.com

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.govnih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related substituted benzene derivatives allows for an educated prediction of its structural features. acs.orgiucr.org The molecule consists of a planar benzene ring substituted with two methoxy groups and a propanal chain. The internal angles of the benzene ring are expected to show slight distortions from the ideal 120° due to the electronic effects of the substituents. iucr.orgmathnet.ru The propanal side chain will exhibit conformational flexibility. In the crystal, molecules would likely pack in a way that maximizes van der Waals forces and potentially weak C-H···O interactions.

Table 4: Expected Crystallographic Parameters for a Substituted Benzene Derivative

ParameterDescriptionExpected Value/Observation
Crystal System The symmetry class of the crystal lattice.Likely Monoclinic or Orthorhombic
Space Group Describes the symmetry elements within the unit cell.e.g., P2₁/c, Pbca
C-C Bond Length (Aromatic) The length of the carbon-carbon bonds within the benzene ring.~1.39 Å
C-O Bond Length (Methoxy) The length of the carbon-oxygen bond in the ether groups.~1.37 Å
C=O Bond Length (Aldehyde) The length of the carbon-oxygen double bond.~1.21 Å
Intermolecular Interactions Forces holding the molecules together in the crystal lattice.van der Waals forces, potential weak C-H···O hydrogen bonds

This table provides generalized data based on known structures of similar organic molecules. nih.govnih.gov

Obtaining the single-crystal XRD structure of this compound would provide unequivocal proof of its chemical connectivity and conformation in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters light at a characteristic frequency, providing a unique spectral fingerprint. nih.gov

The spectrum of this compound is dominated by absorptions corresponding to its aldehyde, aromatic, and ether moieties. The most prominent peak in the IR spectrum is the strong C=O (carbonyl) stretch of the aldehyde group, typically appearing in the 1720-1740 cm⁻¹ region. docbrown.info The C-H stretch of the aldehyde group is also characteristic, appearing as a pair of peaks between 2880 and 2650 cm⁻¹. docbrown.info Other key vibrations include the C-O-C stretches of the methoxy groups and the C=C stretches of the aromatic ring. researchgate.net Raman spectroscopy provides complementary information, with strong bands often observed for the symmetric aromatic ring breathing modes. royalsocietypublishing.orgacs.org

Table 5: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR)
3000 - 3100 C-H StretchAromaticMedium
2850 - 2975 C-H StretchAlkyl (CH₂)Medium
2880 - 2650 C-H StretchAldehyde (CHO)Medium (often two bands)
1720 - 1740 C=O StretchAldehydeStrong, Sharp
1580 - 1600 C=C StretchAromatic RingMedium
1450 - 1500 C=C StretchAromatic RingMedium
1200 - 1250 C-O-C Asymmetric StretchAryl EtherStrong
1020 - 1050 C-O-C Symmetric StretchAryl EtherMedium

Data compiled from standard vibrational frequency tables and spectra of related compounds. docbrown.inforesearchgate.net

Together, FT-IR and Raman spectroscopy offer a fast and effective way to confirm the presence of the key functional groups in this compound, verifying its identity and checking for impurities such as corresponding carboxylic acids or alcohols.

Future Research Directions and Emerging Paradigms

Discovery and Development of Novel Synthetic Routes to Phenylpropanals

The development of efficient and innovative synthetic methodologies for producing phenylpropanals, including 3-(2,5-Dimethoxyphenyl)propanal, is a fundamental area for future research. Traditional methods for synthesizing propanals often involve the oxidation of the corresponding alcohol. For instance, propanal can be synthesized from 1-propanol (B7761284) using an oxidizing agent like a mixture of potassium dichromate and sulfuric acid. However, these methods can suffer from drawbacks such as the use of stoichiometric and often hazardous reagents.

Future research will likely focus on catalytic and more atom-economical approaches. One promising avenue is the hydroformylation of substituted styrenes. This reaction, which involves the addition of a formyl group and a hydrogen atom across a double bond, could potentially be adapted for the synthesis of this compound from an appropriate precursor. Furthermore, the development of novel catalyst systems, including those based on earth-abundant metals, will be crucial for enhancing the efficiency and sustainability of such synthetic routes.

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is largely uncharted territory. The presence of the aldehyde functional group, the aromatic ring, and the two methoxy (B1213986) substituents suggests a rich and complex chemical reactivity waiting to be explored. The reactivity of carbonyl compounds is influenced by both steric and electronic effects. The aldehyde group is susceptible to nucleophilic attack, and the electron-donating methoxy groups on the phenyl ring are expected to influence the electrophilicity of the carbonyl carbon and the aromatic ring itself.

Future investigations should aim to systematically explore the reaction of this compound with a variety of nucleophiles and electrophiles. This could lead to the discovery of novel transformation pathways and the synthesis of a diverse range of derivatives with potentially interesting chemical and biological properties. Understanding the interplay between the different functional groups will be key to unlocking its synthetic potential. For instance, the relative reactivity of the aldehyde versus the aromatic ring towards electrophilic substitution is an area ripe for investigation.

Integration of Flow Chemistry and Automated Synthesis for Efficiency

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and automated synthesis to enhance efficiency, safety, and scalability. These technologies offer numerous advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. amt.ukamf.ch

The application of flow chemistry to the synthesis of this compound and its derivatives could lead to significant process improvements. acs.orgmdpi.com Continuous flow reactors can enable the rapid optimization of reaction conditions and facilitate the seamless integration of multiple synthetic steps into a single, automated process. This approach not only accelerates the research and development timeline but also offers a more sustainable and cost-effective manufacturing route for fine chemicals. amf.ch Future work in this area could involve the design and implementation of a fully automated flow synthesis platform for a library of substituted phenylpropanals.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and spectroscopic data. Advanced computational methods, such as density functional theory (DFT), can provide valuable insights into the structure, reactivity, and potential transformation pathways of molecules like this compound.

Future research should leverage these computational tools to build a comprehensive theoretical understanding of this compound. For example, computational studies can be used to:

Predict the most stable conformations of the molecule.

Calculate the charge distribution and identify reactive sites.

Model the transition states of potential reactions to elucidate mechanisms and predict product distributions.

Simulate spectroscopic data (e.g., NMR, IR) to aid in experimental characterization.

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and the development of novel applications for this compound. The use of machine learning and artificial intelligence to analyze large datasets and predict reaction outcomes is also an emerging area with significant potential. nih.govnih.gov

Sustainable Chemistry and Biomass Valorization Applications

The principles of green chemistry and the utilization of renewable feedstocks are becoming increasingly important in the chemical industry. Lignocellulosic biomass, a readily available and renewable resource, is a rich source of aromatic compounds. researchgate.netglbrc.org The development of processes to convert biomass-derived platform molecules into valuable chemicals, including substituted aromatics, is a key area of current research. magtech.com.cnkit.edu

Future research could explore the synthesis of this compound or its precursors from biomass-derived starting materials. This would involve the development of innovative catalytic and biocatalytic routes for the selective functionalization of biomass-derived aromatic compounds. rsc.org Such an approach would not only provide a sustainable alternative to petrochemical-based synthesis but also contribute to the development of a circular economy. The valorization of lignin (B12514952), a major component of biomass, into aromatic chemicals holds particular promise in this regard. glbrc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.